molecular formula C23H23Cl2N3O3S B2884699 6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215421-53-6

6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2884699
CAS No.: 1215421-53-6
M. Wt: 492.42
InChI Key: LLGCVFWRSZQYKP-UHFFFAOYSA-N
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Description

6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H23Cl2N3O3S and its molecular weight is 492.42. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is TMEM206 , a protein that conducts chloride ions across plasma and vesicular membranes . TMEM206 has been reported to contribute to acid-induced cell death in neurons, kidney, and cervical epithelial cells .

Mode of Action

The compound acts as a small molecule inhibitor of TMEM206 . It inhibits TMEM206-mediated currents, thereby disrupting the normal function of the protein . The inhibition is more effective at low pH .

Biochemical Pathways

The compound affects the biochemical pathways involving TMEM206. TMEM206 is involved in the regulation of many physiological functions, including cell volume, vesicular acidification, transepithelial transport, and cellular signaling . By inhibiting TMEM206, the compound can potentially disrupt these processes.

Pharmacokinetics

The compound’s inhibitory effect on tmem206 is known to be ph-dependent, with greater inhibition observed at low ph . This suggests that the compound’s bioavailability and effectiveness may be influenced by the pH of its environment.

Result of Action

The compound’s inhibition of TMEM206 results in a disruption of TMEM206-mediated currents .

Action Environment

The compound’s action is influenced by environmental factors such as pH. Its inhibitory efficacy on TMEM206 is limited at pH 6.0, but it is a potent inhibitor for functional studies at pH 4.5 . This suggests that the compound’s action, efficacy, and stability may vary depending on the acidity of its environment.

Properties

IUPAC Name

6-benzyl-2-[[2-(4-chlorophenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S.ClH/c24-16-6-8-17(9-7-16)30-14-20(28)26-23-21(22(25)29)18-10-11-27(13-19(18)31-23)12-15-4-2-1-3-5-15;/h1-9H,10-14H2,(H2,25,29)(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGCVFWRSZQYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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